1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 832715-52-3
VCID: VC2045188
InChI: InChI=1S/C11H6BrClN4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
SMILES: C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Br
Molecular Formula: C11H6BrClN4
Molecular Weight: 309.55 g/mol

1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 832715-52-3

Cat. No.: VC2045188

Molecular Formula: C11H6BrClN4

Molecular Weight: 309.55 g/mol

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine - 832715-52-3

Specification

CAS No. 832715-52-3
Molecular Formula C11H6BrClN4
Molecular Weight 309.55 g/mol
IUPAC Name 1-(4-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C11H6BrClN4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
Standard InChI Key UZYNDGAOOONELP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Br
Canonical SMILES C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(4-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine features a fused heterocyclic pyrazolo[3,4-d]pyrimidine scaffold with two key substituents: a 4-bromophenyl group attached at the N1 position and a chlorine atom at the 4-position of the pyrimidine ring . This molecular architecture contributes to its unique chemical and biological properties, with the halogen substituents playing a particularly important role in its potential interactions with biological targets. The pyrazolo[3,4-d]pyrimidine core represents a bioisostere of purine, allowing the compound to potentially mimic various biological interactions of purine-containing biomolecules .

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine:

PropertyValue
CAS Number832715-52-3
Molecular FormulaC₁₁H₆BrClN₄
Molecular Weight309.55 g/mol
IUPAC Name1-(4-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine
InChIInChI=1S/C11H6BrClN4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
InChIKeyUZYNDGAOOONELP-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Br

Table 1: Physical and chemical properties of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

The physical state of this compound is typically a solid at room temperature, consistent with its molecular weight and structure. The presence of halogen atoms (bromine and chlorine) contributes to its stability and influences its solubility profile, typically making it more soluble in organic solvents than in aqueous media .

Synthesis and Characterization

Characterization Methods

Comprehensive characterization of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine typically employs multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides crucial structural information through ¹H and ¹³C NMR, confirming the positions of substituents and the integrity of the heterocyclic system.

  • Mass Spectrometry: Confirms the molecular formula through exact mass determination and characteristic fragmentation patterns.

  • X-ray Crystallography: When applicable, offers definitive three-dimensional structural confirmation, including bond angles and molecular packing.

  • Infrared (IR) Spectroscopy: Identifies functional groups and confirms structural features through characteristic absorption bands.

  • Elemental Analysis: Verifies the elemental composition, particularly important for confirming purity.

These analytical methods collectively establish the identity, purity, and structural features of the compound, which are essential prerequisites for biological evaluation and structure-activity relationship studies.

Cell LineType of CancerObserved Effects with Related CompoundsPotential Mechanism
A375MelanomaGrowth inhibition, G0/G1 cell cycle arrestBRAF V600E inhibition, MEK phosphorylation suppression
HT-29Colorectal adenocarcinomaGrowth inhibitionBRAF/MEK pathway inhibition
PC-3Prostate cancerModerate to potent antiproliferative activityMultiple kinase inhibition
A549Lung cancerModerate to potent antiproliferative activityMultiple kinase inhibition
MDCKNormal canine kidney cellsRelative selectivity (less toxicity)N/A

Structure-Activity Relationships

Key Structural Determinants of Activity

Studies on structurally related pyrazolo[3,4-d]pyrimidine derivatives have revealed several structure-activity relationships that may be relevant to 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine:

  • N1 Position Substitution: The substitution at the N1 position significantly impacts biological activity. Particularly interesting is the observation that N-methylation at this position enhanced inhibitory activity against BRAF V600E in some derivatives, possibly due to favorable hydrophobic interactions . This suggests that the 4-bromophenyl group at the N1 position in our compound of interest may contribute significantly to its potential kinase inhibitory activity.

  • 4-Position Substitution: The chloro substituent at the 4-position plays a critical role in binding to the hinge region of kinases . Studies have shown that the 4-chloro-3-trifluomethylphenyl group is important for potency against BRAF V600E in related compounds , suggesting that the chlorine atom in our compound may similarly contribute to kinase binding.

  • Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system serves as the hinge-binding template, forming crucial hydrogen bonds with the target kinase . The nitrogen atoms in this scaffold, particularly N7, often form hydrogen bonds with key residues in the ATP-binding pocket of kinases.

Molecular Modeling Insights

Molecular dynamics simulations and docking studies of related compounds have provided valuable insights into binding modes that may be applicable to 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. For instance, in BRAF V600E inhibition, the pyrazolo[3,4-d]pyrimidine moiety typically inserts into the ATP-binding site, while substituents extend into hydrophobic regions created by the DFG motif rearrangement . The N7 of the pyrazolo[3,4-d]pyrimidine forms hydrogen bonds with Cys532 in the hinge region, contributing significantly to binding affinity .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine exist, with variations in the position of the bromine atom on the phenyl ring or different substituents at key positions:

Table 3: Comparison of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with Related Compounds

CompoundCAS NumberKey Structural DifferencePotential Applications
1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine832715-52-3Reference compoundPotential kinase inhibitor
1-(3-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine650628-17-4Bromine at 3-position of phenylResearch tool in medicinal chemistry
1-(2-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine852313-97-4Bromine at 2-position of phenylResearch tool in medicinal chemistry
3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine90914-41-3Bromine at 3-position of pyrazolo ring, no phenyl groupSynthetic intermediate
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine5399-92-8No bromophenyl groupTemplate for further derivatization

Table 3: Comparison of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with structurally related compounds

These structural variations can significantly impact the physical properties, binding affinities, and biological activities of the compounds. For instance, the position of the bromine atom on the phenyl ring affects the electronic distribution and steric properties, potentially influencing interactions with biological targets.

Functional Analogs

Functional analogs of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine include compounds that share similar biological activities despite structural differences:

  • Sorafenib: A clinically approved multikinase inhibitor targeting RAF kinases, VEGFR, and PDGFR. Molecular modeling studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives overlap well with sorafenib in the active site of BRAF V600E .

  • Bisarylurea Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have demonstrated potent inhibitory activities against BRAF V600E and significant antiproliferative effects against various cancer cell lines .

  • Dinaciclib, Ibrutinib, and Roscovitine: Known drugs with CDK2 inhibitory activity that represent functional analogs if 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine exhibits similar kinase inhibitory properties .

Current Research Status and Future Directions

Future Research Directions

Several promising research directions could further elucidate the potential of 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine:

  • Comprehensive Kinase Profiling: Systematic evaluation against a panel of kinases to determine potency and selectivity profiles, with particular focus on RAF kinases and CDKs based on the activities of related compounds.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogs with modifications at various positions to enhance potency, selectivity, and pharmacokinetic properties.

  • Detailed Mechanism of Action Studies: Investigation of cellular pathways affected by the compound, particularly in cancer models, to elucidate its precise mechanism of action.

  • Combination Studies: Evaluation of potential synergistic effects with established cancer therapeutics, especially those targeting complementary pathways.

  • Development of Improved Synthetic Routes: Optimization of synthetic methodologies to enhance yield, purity, and scalability for further research applications.

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